molecular formula C20H22FNO4 B3650879 (2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B3650879
M. Wt: 359.4 g/mol
InChI Key: FUFOBPOBCFZPIU-RMKNXTFCSA-N
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Description

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenylethylamine and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

    Amidation: Finally, the amine is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and ligands for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly for its potential anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
  • (2E)-N-[2-(4-bromophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
  • (2E)-N-[2-(4-methylphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide lies in the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-24-17-12-15(13-18(25-2)20(17)26-3)6-9-19(23)22-11-10-14-4-7-16(21)8-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,22,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFOBPOBCFZPIU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

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